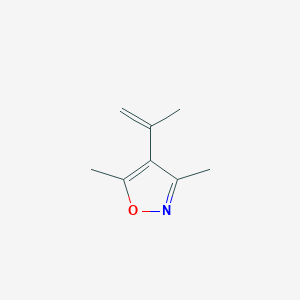

3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3,5-dimethyl-4-prop-1-en-2-yl-1,2-oxazole |

InChI |

InChI=1S/C8H11NO/c1-5(2)8-6(3)9-10-7(8)4/h1H2,2-4H3 |

InChI Key |

SDQYQZAKABWYJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dimethyl 4 Prop 1 En 2 Yl Isoxazole

General Strategies for Isoxazole (B147169) Ring Construction

The synthesis of the isoxazole ring is a well-established field in heterocyclic chemistry, offering various pathways to this valuable scaffold present in many natural products and pharmaceuticals. researchgate.netmdpi.com The two most prominent strategies for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.netrsc.org These methods are widely employed due to their reliability, versatility, and the accessibility of starting materials. mdpi.com

The 1,3-dipolar cycloaddition approach involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to form an isoxazole or isoxazoline ring, respectively. researchgate.netwikipedia.org This method is highly valued for its stereospecificity and regioselectivity. wikipedia.org The condensation pathway, a more classical approach, involves the reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, to form the isoxazole ring. rsc.orgyoutube.com

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, involves the concerted [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. wikipedia.org The reaction with an alkyne directly yields the aromatic isoxazole ring, while the reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole if desired. wikipedia.orgmdpi.com

This methodology is highly regarded for its efficiency and high degree of control over regioselectivity and stereoselectivity. wikipedia.org The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide and the dipolarophile. nih.govtandfonline.com

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that serve as the 1,3-dipole in the cycloaddition reaction. researchgate.netchem-station.com Due to their instability, they are typically generated in situ from various precursors. researchgate.netresearchgate.net The most common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides, the dehydration of primary nitroalkanes, and the oxidation of aldoximes. mdpi.comresearchgate.net

The oxidative dehydrogenation of aldoximes is a frequently employed method, utilizing a range of oxidizing agents such as N-bromosuccinimide (NBS), lead tetraacetate, or alkali hypohalites. researchgate.net For instance, the reaction of an aldoxime with N-chlorosuccinimide (NCS) can generate an aryl hydroximino chloride, which upon treatment with a base like triethylamine (TEA), forms the 1,3-dipole in situ. tandfonline.com Another efficient protocol involves the use of Oxone/NaCl for the oxidation of aldoximes, offering a greener approach with a broad substrate scope. acs.org

The reactivity of nitrile oxides is influenced by the electronic nature of their substituents. Steric bulk around the nitrile oxide can increase its stability. researchgate.net For example, mesityl nitrile oxide is a stable crystalline solid. researchgate.net In the context of cycloaddition, nitrile oxides readily react with various dipolarophiles to construct the five-membered isoxazole ring. researchgate.net

Table 1: Common Methods for Nitrile Oxide Generation

| Precursor | Reagents | Description |

| Hydroxamoyl Halides | Base (e.g., Triethylamine) | Dehydrohalogenation |

| Primary Nitroalkanes | Dehydrating Agent (e.g., Phenyl isocyanate) | Dehydration |

| Aldoximes | Oxidizing Agent (e.g., NBS, NCS, Oxone/NaCl) | Oxidative Dehydrogenation |

Alkynes and alkenes are the most common dipolarophiles used in 1,3-dipolar cycloaddition reactions with nitrile oxides to synthesize isoxazoles and isoxazolines, respectively. wikipedia.orgresearchgate.net The reaction of a nitrile oxide with an alkyne directly affords the aromatic isoxazole ring system. wikipedia.org This approach is a standard and efficient route to access 3,5-disubstituted isoxazoles from terminal alkynes. nih.gov

When an alkene is used as the dipolarophile, the initial product is a 2-isoxazoline. chem-station.com This non-aromatic heterocyclic ring can be a valuable synthetic intermediate itself or can be oxidized to the corresponding isoxazole in a subsequent step. The choice between an alkyne or an alkene as the dipolarophile allows for synthetic flexibility in accessing either the fully aromatic isoxazole or the partially saturated isoxazoline ring.

The regioselectivity of the cycloaddition is a critical aspect, and it is generally well-controlled. In the reaction of a nitrile oxide with a terminal alkyne, the major regioisomer formed is typically the 3,5-disubstituted isoxazole. nih.gov The reaction is also stereospecific with respect to the dipolarophile; the stereochemistry of the alkene is retained in the resulting isoxazoline product. wikipedia.org

Table 2: Examples of Dipolarophiles in Isoxazole Synthesis

| Dipolarophile | Product | Notes |

| Terminal Alkyne | 3,5-Disubstituted Isoxazole | Direct formation of the aromatic ring. |

| Internal Alkyne | 3,4,5-Trisubstituted Isoxazole | Can lead to mixtures of regioisomers depending on the substituents. |

| Alkene | 2-Isoxazoline | Product can be oxidized to an isoxazole. |

| En-yne | Isoxazole or Isoxazoline | Reaction can occur at either the double or triple bond. researchgate.net |

A classical and widely practiced strategy for the synthesis of the isoxazole ring involves the reaction of hydroxylamine or its salts with a three-carbon building block containing two electrophilic centers. rsc.orgyoutube.com This approach is particularly effective when using 1,3-dicarbonyl compounds and their synthetic equivalents. The versatility of this method allows for the preparation of a diverse range of substituted isoxazoles by varying the nature of the 1,3-dielectrophile.

The condensation of 1,3-diketones with hydroxylamine hydrochloride is a straightforward and efficient method for the synthesis of isoxazoles. youtube.com The reaction proceeds through the initial formation of a monoxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups. rsc.org This is followed by an intramolecular cyclization where the oxime hydroxyl group attacks the second carbonyl carbon, and a subsequent dehydration step to yield the aromatic isoxazole ring. youtube.com

This method is highly versatile, and a wide variety of substituted 1,3-diketones can be employed to generate correspondingly substituted isoxazoles. The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent like ethanol. rsc.org The regioselectivity of the cyclization can be an issue with unsymmetrical 1,3-diketones, potentially leading to a mixture of two isomeric isoxazoles. However, in many cases, the reaction can be directed to favor one isomer by controlling the reaction conditions.

Enaminones, which are vinylogous amides, are also excellent precursors for the synthesis of isoxazoles upon reaction with hydroxylamine. researchgate.net These substrates can be considered as synthetic equivalents of 1,3-diketones. The reaction involves the nucleophilic attack of hydroxylamine on the enaminone system, followed by cyclization and elimination of the amine to form the isoxazole ring.

The use of β-enamino diketones allows for the regioselective synthesis of trisubstituted isoxazoles. researchgate.net The reaction of β-enamino diketones with hydroxylamine hydrochloride can lead to the formation of di- or tri-substituted isoxazoles, and the regiochemical outcome can often be controlled by the choice of solvent and additives. researchgate.netresearchgate.net For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can yield 5-arylisoxazoles. nanobioletters.com This methodology offers a valuable alternative to the use of 1,3-diketones, expanding the scope of isoxazole synthesis.

Alternative Synthetic Routes to Substituted Isoxazoles

The synthesis of the isoxazole ring is a well-established field in organic chemistry, with several robust methods available for creating substituted derivatives. Beyond the classical condensation of 1,3-dicarbonyl compounds with hydroxylamine, a variety of alternative strategies offer access to diverse substitution patterns.

One of the most powerful and widely used methods is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. eresearchco.comnih.govresearchgate.net This reaction forms the isoxazole ring in a highly efficient and often regioselective manner. The nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid handling these unstable intermediates. acs.orgnih.gov The choice of alkyne determines the substitution at the C4 and C5 positions of the resulting isoxazole.

Transition metal-catalyzed cycloisomerization represents another key strategy. For instance, α,β-acetylenic oximes can undergo cycloisomerization in the presence of catalysts like gold(III) chloride to yield substituted isoxazoles under mild conditions. organic-chemistry.org This method is valuable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. Similarly, silver-catalyzed cyclization of alkynyl oxime ethers provides a facile route to 3,5-disubstituted isoxazoles. researchgate.net

Furthermore, innovative cascade reactions have been developed. Palladium-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes with alkenes allows for the synthesis of complex 3,4,5-trisubstituted isoxazoles in a single step. acs.org The functionalization of pre-existing isoxazole rings through C-H activation has also emerged as a powerful tool for creating polysubstituted derivatives. researchgate.netrsc.org

Specific Synthetic Approaches to 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole Scaffold

Synthesizing the target molecule, this compound, requires a strategy that precisely controls the placement of the two methyl groups and the prop-1-en-2-yl (isopropenyl) moiety on the isoxazole core.

Introduction of Methyl Substituents

The 3,5-dimethylisoxazole (B1293586) framework is readily accessible through one of the most fundamental methods of isoxazole synthesis: the condensation of a β-dicarbonyl compound with hydroxylamine. researchgate.net Specifically, the reaction of acetylacetone (pentane-2,4-dione) with hydroxylamine hydrochloride provides a direct and high-yielding route to 3,5-dimethylisoxazole. This reaction serves as a common starting point for further functionalization.

Introduction of the Prop-1-en-2-yl Moiety

With the 3,5-dimethylisoxazole core in hand, the next critical step is the introduction of the prop-1-en-2-yl group at the C4 position. The C4 position of isoxazoles can be functionalized through electrophilic substitution, but a more versatile and modern approach involves palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

A common strategy involves the initial halogenation of the C4 position. The electrophilic cyclization of Z-2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl) provides a mild and selective route to 3,5-disubstituted-4-iodoisoxazoles. nih.gov This 4-iodo intermediate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with isopropenylboronic acid or its esters.

Heck Coupling: Reaction with isopropylene (propene).

Stille Coupling: Reaction with isopropenyltributylstannane.

These methods allow for the efficient formation of the C-C bond between the isoxazole C4 and the isopropenyl group, completing the synthesis of the target scaffold.

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted isoxazoles in a single pot. scielo.brd-nb.info An MCR for the synthesis of this compound could be envisioned by reacting hydroxylamine hydrochloride, an appropriate aldehyde, and a β-ketoester. mdpi.comnih.govresearchgate.net For example, a three-component reaction between hydroxylamine hydrochloride, an aldehyde, and an appropriately substituted β-dicarbonyl compound that already contains the isopropenyl moiety at the alpha position could theoretically construct the entire molecule in one step. While specific literature for this exact transformation is scarce, the principles of MCRs suggest it as a plausible and highly efficient synthetic strategy.

Catalytic Systems in Synthesis of this compound and its Derivatives

Catalysis is central to the modern synthesis of isoxazoles, offering enhanced efficiency, selectivity, and milder reaction conditions compared to classical methods. rsc.org Transition metals, in particular, play a crucial role in both the formation and functionalization of the isoxazole ring. researchgate.netrsc.org

Role of Transition Metal Catalysis (e.g., Copper, Palladium)

Copper Catalysis: Copper(I) catalysts are renowned for their role in the regioselective synthesis of isoxazoles via 1,3-dipolar cycloaddition. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," and a similar principle applies to the reaction between nitrile oxides and terminal alkynes. eresearchco.comacs.org This process typically yields 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org Copper catalysts can also mediate the intramolecular cyclization of propynone oximes to form isoxazoles. organic-chemistry.orgthieme-connect.com

Palladium Catalysis: Palladium catalysts are exceptionally versatile for the synthesis and functionalization of isoxazoles. mdpi.comsemanticscholar.org Their applications include:

Cross-Coupling Reactions: As mentioned in section 2.2.2, palladium catalysts are essential for Suzuki, Heck, Sonogashira, and Stille couplings. These reactions enable the introduction of various substituents, including the prop-1-en-2-yl group, onto a pre-formed isoxazole ring, often at the C4 position via a 4-haloisoxazole intermediate. nih.gov

C-H Activation/Annulation: Palladium can catalyze the direct functionalization of C-H bonds, offering a more atom-economical route to substituted isoxazoles by avoiding the pre-functionalization (e.g., halogenation) step. rsc.orgrsc.org

Cascade Reactions: Palladium catalysts can orchestrate complex cascade reactions, where multiple bonds are formed in a single operation. For instance, a Pd(II)-catalyzed cascade involving cyclization and alkenylation can be used to build highly substituted isoxazoles from simple acyclic precursors. acs.org

The table below summarizes key palladium-catalyzed reactions used in the functionalization of isoxazoles.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Purpose in Isoxazole Synthesis |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters (e.g., Isopropenylboronic acid) | Pd(PPh₃)₄, Pd(OAc)₂, SPhos | C-C bond formation for C4-alkenylation |

| Heck Coupling | Alkenes (e.g., Propene) | Pd(OAc)₂, P(o-tolyl)₃ | Direct alkenylation of halo-isoxazoles |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Introduction of alkynyl groups; precursor for ynones |

| C-H Activation | Aryl/Alkenyl Halides | Pd(OAc)₂, various ligands | Direct functionalization without pre-halogenation |

Organocatalysis in Isoxazole Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of isoxazole synthesis, organocatalysts are primarily employed to facilitate multicomponent reactions that efficiently construct the heterocyclic core. These catalysts operate via various activation modes, including enamine and iminium ion formation, or through general acid/base catalysis.

Research has demonstrated the use of simple organic molecules like imidazole as effective catalysts for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in aqueous media orgchemres.org. In a typical three-component reaction, an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride condense to form the isoxazole ring. The organocatalyst, through Lewis base activation, enhances the reaction rate and allows for high yields under mild conditions. For instance, studies have shown that a low catalyst loading of an organocatalyst can be sufficient for achieving high enantioselectivity and good yields in the synthesis of chiral frameworks containing isoxazole moieties rsc.org.

The proposed mechanism for such organocatalyzed reactions often involves the catalyst activating the β-ketoester for a Knoevenagel condensation with the aldehyde, followed by reaction with hydroxylamine and subsequent cyclization. The choice of organocatalyst can be critical; for example, bifunctional thiourea catalysts have been successfully used in asymmetric 1,6-addition reactions to create chiral compounds containing both isoxazole and pyrazole rings with high enantioselectivities (83–94% ee) rsc.org.

Table 1: Comparison of Organocatalysts in the Synthesis of Isoxazole Derivatives

| Catalyst | Substrates | Solvent | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Green solvent, High yields, Short reaction times | High | orgchemres.org |

| Bifunctional Thiourea | Pyrazol-5-ones, 3-methyl-4-nitro-5-alkenylisoxazoles | Not specified | High enantioselectivity, Good yields | 72-90% | rsc.org |

| Pyrrolidine | Aldehydes, N-hydroximidoyl chlorides | Non-polar solvents | Metal-free, High yields, Wide substrate scope | 77-99% | organic-chemistry.org |

Green Chemistry Approaches and Solvent-Free Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign methods for isoxazole synthesis. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Ultrasound Irradiation: Sonochemistry has been successfully applied to the synthesis of isoxazole derivatives, often leading to dramatically reduced reaction times and improved yields compared to conventional heating orgchemres.orgnih.govpreprints.org. The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates nih.gov. For example, the synthesis of 5-arylisoxazole derivatives under ultrasound irradiation in ethanol required no catalyst and was completed in 30-45 minutes with yields of 84-96%, whereas conventional heating required 1-2.5 hours for lower yields of 56-80% nih.gov.

Solvent-Free Conditions (Mechanochemistry): Mechanochemical synthesis, typically performed using a ball mill, represents a powerful solvent-free approach. This technique has been successfully used for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce 3,5-isoxazoles in moderate to excellent yields rsc.orgresearchgate.net. The reactions are often rapid, and the absence of solvent simplifies work-up and purification, reducing waste generation rsc.orgresearchgate.net.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several methodologies have been developed for synthesizing isoxazoles in aqueous media orgchemres.orgnih.govrsc.org. These reactions often proceed efficiently without the need for any catalyst. The synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in water at room temperature via a [3+2] cycloaddition, providing a fast and environmentally friendly route to this class of compounds nih.gov.

Table 2: Green Synthetic Approaches to Isoxazole Derivatives

| Method | Conditions | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | Ethanol or Water, Room Temperature or 60°C | Reduced reaction time, higher yields, catalyst-free options | 84-96% | nih.govpreprints.org |

| Solvent-Free (Ball Milling) | Neat, Room Temperature | No solvent, simple work-up, rapid | Moderate to Excellent | rsc.orgresearchgate.net |

| Aqueous Media | Water, Room Temperature or 50°C | Environmentally benign, often catalyst-free | 82-99% | nih.govresearchgate.net |

Optimization of Reaction Conditions and Yields

The yield and regioselectivity of isoxazole synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, pressure, solvent, catalyst loading, and reagent ratios is crucial for an efficient process.

Temperature: The reaction temperature can significantly influence the rate and outcome of isoxazole synthesis. While many modern methods are designed to proceed at room temperature, elevated temperatures are sometimes necessary to drive reactions to completion, particularly with less reactive substrates. However, increasing the temperature can also negatively impact regioselectivity. For instance, in the synthesis of regioisomeric isoxazoles from β-enamino diketones, it was found that increasing the temperature in acetonitrile could compromise the regioselectivity of the reaction nih.gov. In some ultrasound-assisted syntheses, an increase in temperature from 25°C to 45°C in water led to a decrease in yield mdpi.com.

Pressure: The effect of pressure on the synthesis of isoxazoles, particularly through [3+2] cycloaddition reactions, is not extensively documented in the reviewed literature. Cycloaddition reactions generally have a negative activation volume, suggesting that high pressure could potentially accelerate the reaction rate. However, specific studies detailing the impact of pressure on the synthesis of 4-substituted isoxazoles were not identified.

The choice of solvent plays a critical role in isoxazole synthesis, affecting solubility, reaction rates, and even regioselectivity. In the organocatalytic synthesis of 3,4-disubstituted isoxazoles, non-polar solvents were found to enhance yields organic-chemistry.org. Conversely, in the synthesis of regioisomeric 4,5-disubstituted isoxazoles, polar protic solvents like ethanol favored the formation of one regioisomer, while aprotic polar solvents like acetonitrile favored the other nih.gov.

The use of aqueous media, as a green alternative, has been shown to be highly effective. The synthesis of 3,4,5-trisubstituted isoxazoles was successfully conducted in a water-methanol mixture, with the reaction completing within 1-2 hours at room temperature nih.gov. The high polarity of water can promote reactions involving polar intermediates or transition states.

Table 3: Effect of Solvent on the Synthesis of 4,5-Disubstituted Isoxazoles

| Solvent | Temperature | Major Regioisomer | Yield of Mixture | Reference |

|---|---|---|---|---|

| Ethanol (EtOH) | Room Temperature | 3a | 75% | nih.gov |

| Acetonitrile (MeCN) | Room Temperature | 2a | 72% | nih.gov |

| Water/Ethanol (H₂O/EtOH) | Room Temperature | 3a | 70% | nih.gov |

| Ethanol (EtOH) | Reflux | 3a | 78% | nih.gov |

Data is illustrative for the synthesis of regioisomers 2a and 3a from a β-enamino diketone.

Catalyst Loading: In catalyzed reactions, optimizing the amount of catalyst is essential to balance reaction efficiency with cost and ease of purification. High catalyst loadings can be wasteful, while insufficient amounts may lead to slow or incomplete reactions. Studies on organocatalytic syntheses have shown that catalyst loading can be as low as 2 mol% while maintaining high enantioselectivity rsc.org. In other cases, a loading of 20 mol% was found to be optimal organic-chemistry.org.

Reagent Ratios: The stoichiometry of the reactants is another critical parameter. For instance, in the 1,3-dipolar cycloaddition to form 3,5-isoxazoles, nitrile oxides can rapidly dimerize to form furoxans as a side product. To minimize this competing reaction, it is often necessary to use an excess of one of the precursors. Optimization studies for a mechanochemical synthesis found that using 1.5 equivalents of the hydroxyimidoyl chloride (the nitrile oxide precursor) relative to the alkyne provided the most effective conditions.

Chemical Reactivity and Transformation of 3,5 Dimethyl 4 Prop 1 En 2 Yl Isoxazole

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a relatively stable aromatic system. However, the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, a characteristic that is central to its synthetic utility. The substituents at positions 3, 4, and 5 influence the ring's electron density and susceptibility to attack.

In the case of 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole, the isoxazole ring is fully substituted at the 3, 4, and 5 positions. This structural feature significantly limits the possibility of standard electrophilic or nucleophilic aromatic substitution reactions directly on the ring carbons without displacement of an existing group.

Electrophilic Substitution: Electrophilic attack on unsubstituted isoxazoles typically occurs at the C4 position, which is the most electron-rich carbon. reddit.com Since this position is already occupied by the isopropenyl group in the title compound, electrophilic substitution on the ring is sterically and electronically disfavored. Any such reaction would likely require harsh conditions that could lead to degradation or reaction at the more susceptible isopropenyl group.

Nucleophilic Substitution: The isoxazole ring is generally electron-rich and thus resistant to nucleophilic attack unless activated by potent electron-withdrawing groups. mdpi.com The methyl and isopropenyl groups on the specified molecule are both electron-donating, further deactivating the ring toward nucleophiles. Therefore, direct nucleophilic substitution on the isoxazole ring of this compound is not a facile process.

The cleavage of the N-O bond is a hallmark of isoxazole reactivity, enabling its transformation into various acyclic compounds. This lability is frequently exploited in organic synthesis.

The isoxazole moiety is widely regarded as a masked carboxylic acid, or a "carboxylic acid surrogate." wikipedia.orgminia.edu.eg This synthetic strategy involves the construction of a substituted isoxazole, manipulation of other parts of the molecule, and subsequent unmasking of the carboxyl group through ring-opening. The transformation typically proceeds via reductive cleavage of the N-O bond followed by hydrolysis of the resulting enamine or imine intermediate. This process effectively converts the isoxazole ring into a β-dicarbonyl-related functionality, which can then be further manipulated to yield a carboxylic acid derivative.

| Transformation Step | Description | Typical Reagents |

|---|---|---|

| 1. Reductive Ring Opening | Cleavage of the weak N-O bond to form an enamino ketone intermediate. | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C), Dissolving Metal Reduction (e.g., Na/NH₃) |

| 2. Hydrolysis | Conversion of the enamino ketone to a 1,3-dicarbonyl compound. | Aqueous acid (e.g., HCl) or base (e.g., NaOH) |

| 3. Cleavage (Optional) | Cleavage of the 1,3-dicarbonyl to yield the final carboxylic acid derivative. | Strong oxidizing agents or specific cleavage reagents. |

Beyond its use as a carboxylic acid surrogate, the isoxazole ring can be opened through several other pathways to yield valuable synthetic intermediates. The specific outcome often depends on the reagents and reaction conditions employed. A common transformation is the reductive cleavage to form β-amino enones. This reaction preserves the nitrogen and parts of the carbon skeleton in a useful difunctionalized form. chemistrysteps.com

| Reaction Type | Product Class | Typical Conditions |

|---|---|---|

| Reductive Cleavage | β-Amino enones | Fe/[Fe(CO)₅] and water, or Mo(CO)₆ |

| Photolysis | Azirine intermediates, leading to oxazoles | UV irradiation wikipedia.org |

| Ring-Opening Fluorination | α-Fluorocyanoketones | Electrophilic fluorinating agents (e.g., Selectfluor®) |

Catalytic hydrogenation is one of the most common methods for the reductive cleavage of the isoxazole ring. The process typically involves hydrogen gas and a metal catalyst. This reaction breaks the weak N-O bond, leading to an intermediate which, depending on the workup, can yield various products, most commonly β-amino enones or β-hydroxy ketones.

| Catalyst | Product Type | Reference |

| Raney Nickel | β-Amino enone | researchgate.net |

| Palladium on Carbon (Pd/C) | β-Amino enone | researchgate.net |

| Platinum Black (PtO₂) | β-Amino enone | researchgate.net |

| Samarium(II) Iodide (SmI₂) | β-Hydroxy ketone | researchgate.net |

The choice of catalyst and conditions can influence the outcome and selectivity of the reduction. For this compound, catalytic hydrogenation would be expected to not only open the isoxazole ring but also reduce the isopropenyl double bond to an isopropyl group.

Ring-Opening Reactions and Transformations

Reactions Involving the Prop-1-en-2-yl Substituent

The isopropenyl group attached to the C4 position of the isoxazole ring is an alkene and thus undergoes typical electrophilic addition reactions. The isoxazole ring, being aromatic, acts as a bulky, moderately electron-donating substituent that influences the reactivity and regioselectivity of these additions.

Electrophilic Addition: The double bond of the isopropenyl group is electron-rich and readily attacked by electrophiles. wikipedia.org In additions of protic acids (H-X), the reaction is expected to follow Markovnikov's rule. byjus.compressbooks.pub The proton (electrophile) will add to the terminal CH₂ carbon, generating a more stable tertiary carbocation adjacent to the isoxazole ring. The subsequent attack by the nucleophile (X⁻) on this carbocation yields the final product.

Oxidation: The alkene functionality is susceptible to oxidative cleavage. Ozonolysis, a powerful method for cleaving double bonds, would break the C=C bond of the isopropenyl group. wikipedia.orglibretexts.org Depending on the workup conditions (reductive or oxidative), the reaction would yield 4-acetyl-3,5-dimethylisoxazole and formaldehyde (B43269) or formic acid, respectively. ucla.edu Other oxidizing agents like potassium permanganate (B83412) could also cleave the double bond or, under milder conditions, potentially lead to diol formation. researchgate.net

Reduction: Catalytic hydrogenation, as mentioned previously, will reduce the isopropenyl group to an isopropyl group. This reaction would typically occur under similar or milder conditions than those required for the cleavage of the more stable isoxazole ring. Selective reduction of the double bond without opening the ring could be achieved using specific catalysts or reaction conditions.

| Reaction Type | Reagent(s) | Expected Major Product | Regioselectivity/Notes |

|---|---|---|---|

| Hydrohalogenation | HBr, HCl | 3,5-Dimethyl-4-(2-halopropan-2-yl)isoxazole | Follows Markovnikov's rule. |

| Hydration | H₂O, H₂SO₄ (cat.) | 2-(3,5-Dimethylisoxazol-4-yl)propan-2-ol | Follows Markovnikov's rule. |

| Halogenation | Br₂, Cl₂ | 4-(1,2-Dihalopropan-2-yl)-3,5-dimethylisoxazole | Anti-addition via a halonium ion intermediate. |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or DMS | 4-Acetyl-3,5-dimethylisoxazole | Cleavage of the C=C bond. |

| Hydrogenation | H₂, Pd/C | 3,5-Dimethyl-4-isopropylisoxazole | Reduction of the C=C bond. |

Electrophilic Addition Reactions to the Alkene

The isopropenyl group, an alkene, is electron-rich due to the presence of the π-bond, making it susceptible to attack by electrophiles. wikipedia.orgkhanacademy.org In an electrophilic addition reaction, the π-bond of the alkene attacks an electrophilic species, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. wikipedia.org

For this compound, the addition of an electrophile (E⁺) to the double bond would proceed via the more stable carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the terminal carbon (CH₂) of the isopropenyl group, resulting in a tertiary carbocation stabilized by the adjacent methyl group and the isoxazole ring. khanacademy.org The subsequent attack by a nucleophile (Nu⁻) on this carbocation yields the Markovnikov addition product.

A representative electrophilic addition reaction is hydrohalogenation, the addition of hydrogen halides (HX). The reaction is predicted to follow the mechanism outlined below:

Electrophilic Attack : The π-bond of the isopropenyl group attacks the hydrogen atom of the hydrogen halide (e.g., HBr), forming a C-H bond on the terminal carbon. This generates a stable tertiary carbocation on the internal carbon. wikipedia.org

Nucleophilic Attack : The resulting halide anion (Br⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming a new C-Br bond. wikipedia.org

The expected products for various electrophilic additions are summarized in the table below. While these reactions are based on established principles of alkene chemistry, specific experimental studies on this compound are not extensively documented in the reviewed literature.

| Reagent (E-Nu) | Predicted Major Product | Reaction Type |

|---|---|---|

| HCl | 4-(2-chloro-2-propyl)-3,5-dimethylisoxazole | Hydrochlorination |

| HBr | 4-(2-bromo-2-propyl)-3,5-dimethylisoxazole | Hydrobromination |

| H₂O / H⁺ (cat.) | 2-(3,5-dimethylisoxazol-4-yl)propan-2-ol | Acid-Catalyzed Hydration |

Radical Reactions and Polymerization Potential

The alkene functionality of this compound also allows it to participate in radical reactions. A closely related compound, 3,5-Dimethyl-4-vinylisoxazole, has been shown to undergo transformation into polymers with pendant isoxazole rings in the presence of radical initiators. This suggests a strong potential for this compound to act as a monomer in radical polymerization.

The process is initiated by a radical species (R•), which adds to the double bond to form a new, more stable radical intermediate. This new radical can then propagate by adding to another monomer unit, leading to the formation of a polymer chain.

Initiation : A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form initial radicals.

Propagation : The radical adds to the isopropenyl double bond, forming a stable tertiary radical on the carbon adjacent to the isoxazole ring. This radical then adds to another monomer molecule.

Termination : The growing polymer chains are terminated through combination or disproportionation reactions.

The resulting polymer would feature a poly(isopropylene) backbone with 3,5-dimethylisoxazole (B1293586) moieties as pendant groups.

Oxidation Reactions

The carbon-carbon double bond of the isopropenyl group is susceptible to cleavage or modification by various oxidizing agents. Common oxidation reactions for alkenes include ozonolysis, dihydroxylation, and epoxidation.

Ozonolysis : This reaction involves treating the alkene with ozone (O₃) followed by a work-up step, leading to the cleavage of the double bond. wikipedia.org A reductive work-up (e.g., with dimethyl sulfide, DMS, or zinc and water) would yield two carbonyl compounds. youtube.com For this compound, ozonolysis is expected to break the isopropenyl double bond to produce 4-acetyl-3,5-dimethylisoxazole and formaldehyde. youtube.comyoutube.com

Hydroboration–Oxidation : This two-step procedure achieves an anti-Markovnikov addition of water across the double bond. wikipedia.org The reaction of the alkene with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would yield 2-(3,5-dimethylisoxazol-4-yl)propan-1-ol. libretexts.orgmasterorganicchemistry.com This method is highly regioselective, with the hydroxyl group adding to the less substituted carbon of the original double bond. wikipedia.orgbeilstein-journals.org

| Reaction | Reagents | Predicted Product |

|---|---|---|

| Ozonolysis (Reductive Work-up) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 4-acetyl-3,5-dimethylisoxazole and Formaldehyde |

| Hydroboration–Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(3,5-dimethylisoxazol-4-yl)propan-1-ol |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | 4-(1,2-dihydroxypropan-2-yl)-3,5-dimethylisoxazole |

| Epoxidation | m-CPBA | 3,5-dimethyl-4-(2-methyloxiran-2-yl)isoxazole |

Reactivity of the Methyl Groups on the Isoxazole Ring

The methyl groups attached to the isoxazole ring, particularly the one at the C5 position, exhibit enhanced acidity due to the electron-withdrawing nature of the heterocyclic ring. This allows for deprotonation and subsequent functionalization.

Lateral Lithiation and Related Deprotonation Reactions

The deprotonation of a methyl group on a heteroaromatic ring using a strong base, such as an organolithium reagent, is known as lateral lithiation. Studies on 3,5-dimethylisoxazole have shown that it undergoes lateral lithiation when treated with n-butyllithium (n-BuLi). elsevierpure.com The reaction demonstrates significant regioselectivity, with the methyl group at the C5 position being preferentially deprotonated over the C3-methyl group. elsevierpure.com This selectivity is attributed to the strong inductive effect of the ring oxygen, which increases the acidity of the adjacent C5-methyl protons. elsevierpure.com

The resulting 3-methyl-5-lithiomethylisoxazole is a versatile nucleophilic intermediate that can be used in a variety of subsequent reactions to introduce new functional groups. elsevierpure.com

Condensation Reactions with Carbonyl Compounds

The nucleophilic carbanion generated via lateral lithiation readily reacts with electrophilic carbonyl compounds, such as aldehydes and ketones, in a condensation reaction. elsevierpure.com This reaction is analogous to an aldol (B89426) addition and results in the formation of a new carbon-carbon bond, yielding β-hydroxyalkyl derivatives attached to the C5-methyl position.

For example, the reaction of 3-methyl-5-lithiomethylisoxazole with an aldehyde (R-CHO) or a ketone (R-CO-R') would produce a secondary or tertiary alcohol, respectively, after an aqueous work-up. This provides a powerful method for extending the carbon chain at the C5 position and introducing hydroxyl functionality.

| Carbonyl Compound | Structure | Predicted Product after Lithiation and Reaction |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | 2-(3-methylisoxazol-5-yl)-1-phenylethan-1-ol |

| Acetone | (CH₃)₂CO | 2-(3-methylisoxazol-5-yl)propan-2-ol |

| Cyclohexanone | C₆H₁₀O | 1-((3-methylisoxazol-5-yl)methyl)cyclohexan-1-ol |

Functionalization of Methyl Groups

Lateral lithiation is a gateway to a wide range of functionalizations of the C5-methyl group. The lithiated intermediate can be trapped with various electrophiles to introduce diverse substituents. This versatility makes it a key strategy in the synthesis of more complex isoxazole derivatives.

For instance, quenching the lithiated species with carbon dioxide (CO₂) followed by acidification yields 3-methylisoxazole-5-acetic acid. elsevierpure.com Reaction with other electrophiles, such as alkyl halides, silyl (B83357) halides, or disulfides, can introduce alkyl, silyl, or thioether moieties, respectively.

The table below summarizes some of the potential functionalizations of the C5-methyl group via the lithiated intermediate.

| Electrophile | Reagent | Functional Group Introduced | Product Name |

|---|---|---|---|

| Carbon Dioxide | CO₂ | -CH₂COOH | (3-methylisoxazol-5-yl)acetic acid |

| Alkyl Halide | CH₃I | -CH₂CH₃ | 5-ethyl-3-methylisoxazole |

| Silyl Halide | (CH₃)₃SiCl | -CH₂Si(CH₃)₃ | 3-methyl-5-((trimethylsilyl)methyl)isoxazole |

| Disulfide | (CH₃S)₂ | -CH₂SCH₃ | 3-methyl-5-((methylthio)methyl)isoxazole |

Chemoselective Transformations of this compound

Chemoselectivity in the reactions of this compound refers to the preferential reaction of one functional group over the other. The isopropenyl group, being an electron-rich alkene, is susceptible to electrophilic addition and oxidation, while the isoxazole ring can undergo reactions such as ring-opening or substitution, often under different conditions.

Selective Reactions of the Isopropenyl Group

The isopropenyl group is a versatile handle for a variety of chemical modifications. Due to its nucleophilic nature, it readily participates in reactions with electrophiles. For instance, electrophilic additions of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) are expected to proceed via a Markovnikov-type addition, leading to the formation of a stable tertiary carbocation intermediate at the C-2 position of the propyl chain.

Oxidation of the isopropenyl group can also be achieved with high selectivity. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding epoxide, 3,5-dimethyl-4-(2-methyloxiran-2-yl)isoxazole. Stronger oxidizing conditions, for example, using potassium permanganate (KMnO₄) or ozone (O₃) followed by a reductive workup, could lead to the cleavage of the double bond, affording 4-acetyl-3,5-dimethylisoxazole.

| Reagent | Product | Reaction Type |

| HBr | 2-(3,5-dimethylisoxazol-4-yl)propan-2-yl bromide | Hydrohalogenation |

| m-CPBA | 3,5-dimethyl-4-(2-methyloxiran-2-yl)isoxazole | Epoxidation |

| O₃, then Zn/H₂O | 4-acetyl-3,5-dimethylisoxazole and formaldehyde | Ozonolysis |

Selective Reactions of the Isoxazole Ring

The isoxazole ring, an aromatic heterocycle, is generally less reactive towards electrophiles than the isopropenyl group. However, it can undergo specific transformations that leave the alkene moiety intact. One of the characteristic reactions of isoxazoles is their susceptibility to ring-opening under reductive or basic conditions.

For example, catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) can lead to the cleavage of the weak N-O bond, followed by further reduction. Depending on the reaction conditions, this can result in the formation of various acyclic compounds, such as β-aminoenones. It is important to note that under certain catalytic hydrogenation conditions, the isopropenyl group might also be reduced. Therefore, achieving selectivity for isoxazole ring opening while preserving the double bond would require careful selection of the catalyst and reaction parameters.

The isoxazole ring can also be involved in cycloaddition reactions, acting as a diene or a dienophile, although this is less common for simple substituted isoxazoles.

| Reagent/Condition | Product | Reaction Type |

| H₂, Pd/C | (E)-4-amino-3-methylpent-3-en-2-one (and other reduction products) | Reductive Ring Opening |

| Strong Base (e.g., NaOEt) | Potential for ring transformation products | Base-mediated Rearrangement |

Stereoselective Transformations

Stereoselective transformations of this compound would involve the creation of new stereocenters with a high degree of stereocontrol. The prochiral isopropenyl group is the primary site for such reactions.

For instance, asymmetric dihydroxylation using osmium tetroxide (OsO₄) in the presence of a chiral ligand (e.g., from the Sharpless asymmetric dihydroxylation protocol) could lead to the formation of a chiral diol, 2-(3,5-dimethylisoxazol-4-yl)propane-1,2-diol, with high enantioselectivity. Similarly, asymmetric epoxidation, for example using a Jacobsen-Katsuki catalyst, could yield one enantiomer of the corresponding epoxide in excess.

Another avenue for stereoselective transformation is the catalytic asymmetric hydrogenation of the isopropenyl group. Using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand), it would be possible to produce either the (R)- or (S)-enantiomer of 4-isopropyl-3,5-dimethylisoxazole.

| Reagent/Catalyst | Product | Reaction Type | Stereochemical Outcome |

| OsO₄, Chiral Ligand | (R)- or (S)-2-(3,5-dimethylisoxazol-4-yl)propane-1,2-diol | Asymmetric Dihydroxylation | Enantioselective |

| Ti(OiPr)₄, DET, t-BuOOH | (R)- or (S)-3,5-dimethyl-4-(2-methyloxiran-2-yl)isoxazole | Asymmetric Epoxidation | Enantioselective |

| H₂, Chiral Rh Catalyst | (R)- or (S)-4-isopropyl-3,5-dimethylisoxazole | Asymmetric Hydrogenation | Enantioselective |

In-depth Computational Analysis of this compound Remains Undocumented in Publicly Accessible Research

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular orbital analysis are standard practice in modern chemical research. These studies are crucial for predicting molecular geometry, understanding reaction mechanisms, and interpreting experimental data.

For many isoxazole derivatives, extensive computational research exists. For instance, studies on related compounds like (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles have utilized DFT and Time-Dependent DFT (TD-DFT) to characterize their molecular geometry and the molecular orbitals involved in electronic transitions. Similarly, nonadiabatic ab initio molecular dynamics simulations have been performed on the simpler 3,5-dimethylisoxazole to explore its photoisomerization pathways.

These computational approaches typically involve:

Geometry Optimization: Using methods like DFT to determine the most stable three-dimensional arrangement of atoms in a molecule.

Electronic Structure Analysis: Examining the distribution of electrons within the molecule to understand its bonding and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's chemical reactivity and electronic properties. The energy gap between them indicates the molecule's kinetic stability.

Electrostatic Potential Surfaces: These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (such as IR, Raman, and NMR spectra), which can then be used to validate and interpret experimental findings.

However, despite the common application of these theoretical methods to various heterocyclic compounds, specific research detailing these analyses for this compound could not be located. Therefore, it is not possible to provide specific data tables, detailed research findings, or an in-depth discussion on the quantum chemical calculations, molecular orbital analysis, or spectroscopic property predictions for this compound as requested. Such an analysis would require dedicated computational studies that have not yet been published or made publicly available.

Computational and Theoretical Studies of 3,5 Dimethyl 4 Prop 1 En 2 Yl Isoxazole

Spectroscopic Property Prediction and Validation

Computational ¹H and ¹³C NMR Chemical Shifts

There is no specific published data detailing the computationally predicted ¹H and ¹³C NMR chemical shifts for 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole. Theoretical calculations, typically using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, are standard for predicting NMR spectra. Such analyses for other isoxazole (B147169) derivatives have shown a good correlation between calculated and experimental values, aiding in structural elucidation.

Vibrational Frequency Calculations (IR)

Specific vibrational frequency calculations for this compound are not available in the reviewed scientific papers. This type of analysis, performed computationally, helps in assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. For related isoxazole compounds, DFT calculations have been successfully used to predict characteristic vibrational bands, such as C=N, C=C, and N-O stretching frequencies, which are fundamental to the isoxazole ring structure.

Reaction Mechanism Elucidation using Computational Methods

While computational methods are instrumental in elucidating the reaction mechanisms of isoxazoles, including cycloaddition reactions and ring transformations, specific studies on the reaction pathways involving this compound were not found.

No literature could be sourced that provides characterization of transition states for reactions involving this compound. Computational chemistry allows for the localization of transition state geometries and the calculation of their energies, which is crucial for understanding reaction kinetics and selectivity.

Detailed energetic profiles for key chemical transformations of this compound are not documented in the available research. Such profiles, which map the energy changes along a reaction coordinate, are fundamental to determining reaction feasibility and predicting product distributions.

Advanced Applications As a Chemical Synthon and Building Block

Precursor in Organic Synthesis of Complex Molecules

The isoxazole (B147169) moiety and the isopropenyl group provide two distinct points of reactivity that can be exploited for the construction of intricate molecular frameworks. This dual functionality allows for sequential or tandem reactions to build molecular complexity efficiently.

3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole is a promising precursor for the synthesis of polycyclic heterocyclic systems. The isopropenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov When reacted with a suitable diene, the isopropenyl substituent can form a six-membered ring fused to or connected with the isoxazole core.

Furthermore, the isoxazole ring itself is a stable aromatic heterocycle but can undergo various chemical transformations, including ring-opening reactions under reductive conditions. This cleavage can unmask a β-hydroxy ketone or a related 1,3-dicarbonyl functionality, which can then be used in subsequent cyclization reactions to form new heterocyclic or carbocyclic rings. This latent functionality makes the isoxazole ring a strategic element in multistep syntheses. The combination of cycloaddition at the isopropenyl group followed by transformation of the isoxazole ring provides a powerful pathway to complex, multi-ring systems that are of interest in medicinal chemistry and natural product synthesis. nih.govlifechemicals.com

The presence of the terminal alkene in the isopropenyl group makes this compound a suitable component for the synthesis of macrocycles via Ring-Closing Metathesis (RCM). nih.gov RCM is a powerful catalytic reaction widely used to form large ring structures, which are prevalent in many biologically active natural products and pharmaceuticals. drughunter.comresearchgate.net

To construct a macrocycle, the isoxazole building block would first be tethered to a second, long-chain molecule that also contains a terminal alkene. The two terminal double bonds—one from the isoxazole's isopropenyl group and the other at the distal end of the chain—can then undergo an intramolecular RCM reaction. This process, typically catalyzed by ruthenium-based complexes, results in the formation of a large ring structure incorporating the isoxazole moiety. nih.gov Research has demonstrated the successful application of RCM in synthesizing macrocycles that contain isoxazole units, highlighting the viability of this synthetic strategy. researchgate.net

Role in Material Science

The specific chemical features of this compound make it an attractive building block for the creation of novel materials with tailored properties.

The isopropenyl group of this compound allows it to function as a monomer in polymerization reactions. Similar to other vinyl-substituted heterocycles, it can undergo radical polymerization to produce polymers with pendant 3,5-dimethylisoxazole (B1293586) rings. These polymers combine the properties of a hydrocarbon backbone with the specific chemical and physical characteristics of the isoxazole heterocycle.

The resulting polymers could exhibit unique thermal stability, dielectric properties, or solubility profiles conferred by the polar, aromatic isoxazole side chains. Such materials could find applications as specialty polymers, functional coatings, or membranes.

Table 1: Polymerization Data for Structurally Related Monomers Interactive data based on findings for analogous vinyl/isopropenyl monomers.

| Monomer | Polymerization Type | Initiator | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|---|

| 3,5-Dimethyl-4-vinylisoxazole | Radical | AIBN (Azobisisobutyronitrile) | Poly(vinylisoxazole) with pendant isoxazole rings | Thermal stability, specific solubility |

The 3,5-dimethyl-4-isoxazolyl scaffold has been successfully incorporated into a class of photochromic compounds known as diarylethenes. semanticscholar.org Diarylethenes are molecules that can reversibly switch between two distinct isomers—a colorless "open-ring" form and a colored "closed-ring" form—upon irradiation with specific wavelengths of light. nih.gov This property makes them ideal for applications in optical data storage, molecular switches, and smart materials. rsc.org

Table 2: Photochemical Properties of a Diarylethene Containing a 3,5-Dimethylisoxazole Unit Data based on 1-(2-ethyl-3-benzofuranyl)-2-(3,5-dimethyl-4-isoxazolyl) perfluorocyclopentene. semanticscholar.org

| Property | Open-Ring Isomer | Closed-Ring Isomer |

|---|---|---|

| Appearance | Colorless | Yellow |

| UV Light Irradiation (e.g., 297 nm) | Converts to closed-ring form | No change |

| Visible Light Irradiation | No change | Reverts to open-ring form |

| Fluorescence (in hexane) | Strong fluorescence at 401 nm | Fluorescence is quenched |

Development of Chemical Probes and Tools

The isoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. lifechemicals.com Derivatives of 3,5-dimethylisoxazole have been investigated as potent and selective inhibitors of biological targets, such as the bromodomain-containing protein 4 (BRD4), which is implicated in cancer. nih.gov Other substituted isoxazoles have shown potential as antileukemia agents. mdpi.com

This established bioactivity makes this compound an excellent starting point for the development of chemical probes. The isoxazole moiety can serve as the recognition element that binds to a specific biological target. The isopropenyl group, in turn, acts as a versatile chemical handle. It can be readily modified through reactions like hydroboration-oxidation, ozonolysis, or thiol-ene "click" chemistry to attach reporter groups (e.g., fluorophores, biotin) or to immobilize the molecule on a solid support for affinity chromatography.

Such probes are invaluable tools for studying biological processes, identifying protein targets, and validating new drug candidates. The ability to combine a known bioactive core with a reactive handle for conjugation makes this compound a highly useful platform for chemical biology research.

Derivatization for Structure-Property Relationship Studies

A common approach involves the introduction of a diverse range of functional groups to probe the effects of electronic properties, hydrophobicity, and steric bulk. For instance, electron-donating groups (such as alkyl or alkoxy groups) and electron-withdrawing groups (such as nitro or haloalkyl groups) can significantly alter the electron density of the isoxazole ring, influencing its reactivity and binding affinities. rsc.org

The following table summarizes the general effects of different substituents on the properties of isoxazole derivatives, based on established structure-activity relationship studies.

| Position of Substitution | Type of Substituent | General Impact on Properties |

| C3 | Aromatic rings, alkyl chains | Influences binding selectivity and potency in biological systems. nih.gov |

| C4 | Varied functional groups | Can be modified to fine-tune solubility and pharmacokinetic properties. nih.gov |

| C5 | Aromatic or heterocyclic rings | Often critical for establishing key interactions with biological targets. nih.gov |

Detailed research findings on various isoxazole derivatives have demonstrated the profound impact of subtle structural modifications. For example, a study on a series of 3,5-diarylisoxazoles revealed that the nature and position of substituents on the aryl rings significantly modulated their activity as interleukin-8 receptor antagonists. nih.gov

Another study focused on 3,5-dimethylisoxazole derivatives as bromodomain ligands highlighted the importance of the orientation of substituents for effective binding. The 3,5-dimethylisoxazole moiety was identified as an effective mimic for acetylated lysine, a key interaction in epigenetic regulation. nih.govacs.org The table below illustrates the impact of specific substitutions on the inhibitory activity of these compounds.

| Compound | Substitution at C4 | IC50 (μM) against BRD4(1) |

| 1 | Phenyl | 4.8 |

| 2 | 4-Hydroxyphenyl | 0.95 |

| 3 | 3-Hydroxyphenyl | 1.2 |

This data is illustrative and based on findings for related 3,5-dimethylisoxazole derivatives. nih.gov

The derivatization of the isoxazole scaffold is a powerful strategy for the development of new molecules with tailored properties. While specific data for this compound is limited, the extensive body of research on other isoxazole derivatives provides a clear roadmap for its potential exploration as a versatile building block in the synthesis of novel compounds for a wide range of applications. nih.govmdpi.comresearchgate.net

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted isoxazoles can be challenging, often requiring multi-step procedures. researchgate.net Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing cascade reactions where multiple bonds are formed in a single operation can significantly improve efficiency. bohrium.com For instance, a multicomponent approach could bring together simpler starting materials to construct the core isoxazole (B147169) ring with the desired substituents in a single step.

Catalytic Methods: The use of transition metal catalysts or organocatalysts could enable novel transformations and improve regioselectivity, which is often a challenge in isoxazole synthesis. mdpi.com Research into copper-catalyzed cycloadditions, for example, has shown promise for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov

Photochemical and Electrochemical Synthesis: These methods offer alternative energy sources for driving chemical reactions and can lead to unique reactivity and product profiles. A visible light-induced synthesis of polysubstituted oxazoles from diazo compounds has been reported, and similar strategies could be adapted for isoxazoles. rsc.org

| Synthetic Strategy | Potential Advantages |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification |

| Catalytic Methods | High selectivity, milder reaction conditions, catalytic turnover |

| Photochemical Synthesis | Green energy source, unique reactivity patterns |

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reactivity of the 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole molecule is crucial for predicting its behavior and designing new applications. The isoxazole ring is known for its dual nature: it possesses aromatic character but also has a weak N-O bond that can be cleaved under certain conditions. researchgate.net

Future mechanistic studies could focus on:

Kinetics and Thermodynamics of Ring-Opening Reactions: Investigating the factors that govern the cleavage of the N-O bond (e.g., pH, temperature, catalysts) can allow for the controlled release of masked functional groups, a useful strategy in organic synthesis. researchgate.net

Reactivity of the Prop-1-en-2-yl Substituent: The double bond in this substituent is a potential site for various chemical transformations, including additions, oxidations, and polymerizations. Understanding its reactivity in the context of the isoxazole ring is essential.

Spectroscopic and Computational Analysis: The use of advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling can provide detailed insights into reaction intermediates and transition states. mdpi.com

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. nih.gov The synthesis of isoxazoles is well-suited for translation to flow systems. researchgate.netacs.org

Future research in this area could involve:

Development of Continuous Flow Synthesis: Designing a continuous process for the synthesis of this compound would enable more efficient and safer large-scale production. acs.org

Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow sequence can eliminate the need for isolation and purification of intermediates, saving time and resources. researchgate.net

In-line Purification and Analysis: Coupling flow reactors with in-line purification techniques (e.g., chromatography, extraction) and analytical tools (e.g., spectroscopy) can lead to fully automated synthesis and analysis platforms. nih.gov

| Flow Chemistry Aspect | Benefit for Isoxazole Synthesis |

| Continuous Production | Scalability and improved safety |

| Telescoped Reactions | Increased efficiency and reduced waste |

| In-line Analysis | Real-time reaction monitoring and optimization |

Computational Design and Predictive Modeling

Computational chemistry is an increasingly powerful tool in the design and discovery of new molecules with desired properties. zib.de For this compound, computational methods can be used to predict its properties and guide experimental work.

Potential applications of computational modeling include:

Quantitative Structure-Activity Relationship (QSAR) Studies: If this molecule is found to have biological activity, QSAR models can be developed to correlate its structural features with its activity, aiding in the design of more potent analogs. nih.govjcchems.com

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict how the molecule binds to the target, providing insights into its mechanism of action. nih.gov

Prediction of Physicochemical Properties: Computational models can be used to predict properties such as solubility, stability, and reactivity, which can help to prioritize synthetic targets and design experiments.

Expanding Applications in Materials and Supramolecular Chemistry

The unique electronic and structural features of the isoxazole ring make it an attractive building block for advanced materials and supramolecular assemblies. researchgate.net

Future research could explore the use of this compound in:

Polymers and Functional Materials: The prop-1-en-2-yl group could be used as a monomer for polymerization, leading to new polymers with isoxazole moieties in the side chains. These materials could have interesting optical, electronic, or thermal properties.

Liquid Crystals: The rigid, planar structure of the isoxazole ring is a common feature in liquid crystalline molecules. By incorporating this isoxazole into larger molecular structures, it may be possible to create new liquid crystalline materials.

Supramolecular Assemblies: The isoxazole ring can participate in non-covalent interactions such as hydrogen bonding and π-stacking. This could be exploited to construct complex supramolecular architectures with potential applications in sensing, catalysis, or drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.